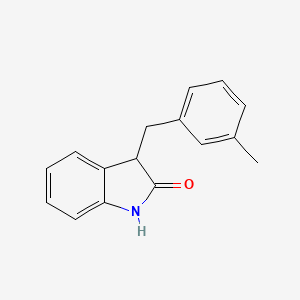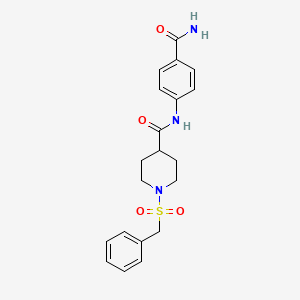![molecular formula C21H27N3O4 B11345490 {4-[2-(Pyridin-2-yl)ethyl]piperazin-1-yl}(3,4,5-trimethoxyphenyl)methanone](/img/structure/B11345490.png)
{4-[2-(Pyridin-2-yl)ethyl]piperazin-1-yl}(3,4,5-trimethoxyphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{4-[2-(Pyridin-2-yl)ethyl]piperazin-1-yl}(3,4,5-trimethoxyphenyl)methanone is a complex organic compound that features a piperazine ring substituted with a pyridine moiety and a trimethoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-[2-(Pyridin-2-yl)ethyl]piperazin-1-yl}(3,4,5-trimethoxyphenyl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine ring, followed by the introduction of the pyridine and trimethoxyphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
{4-[2-(Pyridin-2-yl)ethyl]piperazin-1-yl}(3,4,5-trimethoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the pyridine or trimethoxyphenyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
科学研究应用
{4-[2-(Pyridin-2-yl)ethyl]piperazin-1-yl}(3,4,5-trimethoxyphenyl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
作用机制
The mechanism of action of {4-[2-(Pyridin-2-yl)ethyl]piperazin-1-yl}(3,4,5-trimethoxyphenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
属性
分子式 |
C21H27N3O4 |
|---|---|
分子量 |
385.5 g/mol |
IUPAC 名称 |
[4-(2-pyridin-2-ylethyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C21H27N3O4/c1-26-18-14-16(15-19(27-2)20(18)28-3)21(25)24-12-10-23(11-13-24)9-7-17-6-4-5-8-22-17/h4-6,8,14-15H,7,9-13H2,1-3H3 |
InChI 键 |
YUKWCLRWZOPINM-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)CCC3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2-chlorobenzyl)sulfonyl]-N-(2,4-dimethylphenyl)piperidine-4-carboxamide](/img/structure/B11345409.png)
![4-[1-(2-bromoprop-2-en-1-yl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B11345419.png)
![Methyl 4,5-dimethoxy-2-[({1-[(2-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11345420.png)

![N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-3-methylbenzamide](/img/structure/B11345423.png)
![1-[(2-methylbenzyl)sulfonyl]-N-[2-(phenylsulfanyl)ethyl]piperidine-4-carboxamide](/img/structure/B11345427.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(3-methylphenyl)piperidine-4-carboxamide](/img/structure/B11345440.png)
![4-methoxy-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide](/img/structure/B11345451.png)
![ethyl [5-(3-bromophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]acetate](/img/structure/B11345455.png)
![N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-(3-methylphenoxy)acetamide](/img/structure/B11345463.png)


![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B11345485.png)
![1-[(4-methylbenzyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]piperidine-4-carboxamide](/img/structure/B11345491.png)
